molecular formula C19H22N6O B12229045 5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12229045
M. Wt: 350.4 g/mol
InChI Key: PVFHMTUTXWXCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the piperazine-pyrimidine intermediate through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine, piperazine, or pyrimidine derivatives.

Scientific Research Applications

5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with nucleic acids to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile stands out due to its unique combination of three different heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

5-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C19H22N6O/c20-12-16-1-2-17(13-21-16)24-5-7-25(8-6-24)19-11-18(22-14-23-19)15-3-9-26-10-4-15/h1-2,11,13-15H,3-10H2

InChI Key

PVFHMTUTXWXCKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.